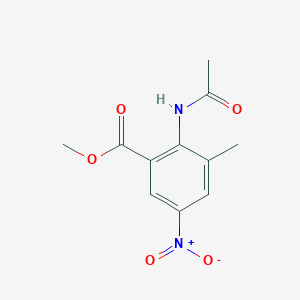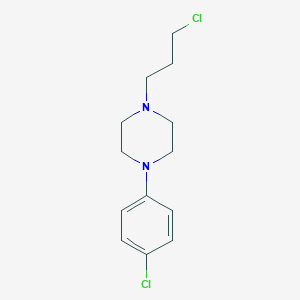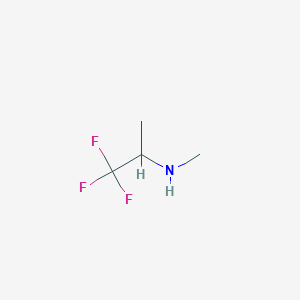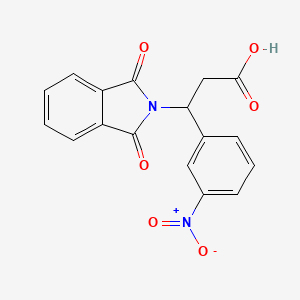
gamma-Oxo-1-pyrenebutanoic acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gamma-Oxo-1-pyrenebutanoic acid sodium salt is an organic compound with the molecular formula C20H13NaO3. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is known for its fluorescent properties. This compound is used in various scientific research applications, particularly in the detection of proteins and enzymes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gamma-Oxo-1-pyrenebutanoic acid sodium salt can be synthesized through a multi-step process involving the oxidation of pyrene derivatives. One common method involves the oxidation of 1-pyrenebutyric acid using strong oxidizing agents such as potassium permanganate or chromium trioxide. The resulting gamma-Oxo-1-pyrenebutyric acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale oxidation reactions followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Gamma-Oxo-1-pyrenebutanoic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The aromatic ring of the pyrene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Higher oxidation state derivatives such as carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated pyrene derivatives.
Aplicaciones Científicas De Investigación
Gamma-Oxo-1-pyrenebutanoic acid sodium salt is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Fluorescent Detection of Proteins: It is used to detect serum albumins and proteases such as trypsin through fluorescence spectroscopy.
Biological Studies: The compound is used to study protein-ligand interactions and enzyme activities.
Chemical Sensors: It serves as a fluorescent probe in the development of chemical sensors for detecting various analytes.
Industrial Applications: The compound is used in the development of fluorescent dyes and markers for industrial processes.
Mecanismo De Acción
The mechanism of action of gamma-Oxo-1-pyrenebutanoic acid sodium salt involves its interaction with proteins and enzymes. The compound exhibits a quenched fluorescent change at 455 nm when it interacts with serum albumins due to π-stacking, hydrophobic interactions, and hydrogen bonding . This interaction allows for the detection and monitoring of proteins and enzymes in various biological and chemical assays.
Comparación Con Compuestos Similares
Gamma-Oxo-1-pyrenebutanoic acid sodium salt can be compared with other pyrene derivatives such as:
1-Pyrenebutyric Acid: Similar in structure but lacks the gamma-oxo group, resulting in different chemical properties and applications.
1-Pyrene Carboxaldehyde: Contains an aldehyde group instead of the gamma-oxo group, leading to different reactivity and uses.
Pyrene: The parent compound, which lacks the butanoic acid and gamma-oxo functionalities, making it less versatile in specific applications.
This compound is unique due to its specific functional groups that confer distinct fluorescent properties and reactivity, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
63450-99-7 |
|---|---|
Fórmula molecular |
C20H14NaO3 |
Peso molecular |
325.3 g/mol |
Nombre IUPAC |
sodium;4-oxo-4-pyren-1-ylbutanoate |
InChI |
InChI=1S/C20H14O3.Na/c21-17(10-11-18(22)23)15-8-6-14-5-4-12-2-1-3-13-7-9-16(15)20(14)19(12)13;/h1-9H,10-11H2,(H,22,23); |
Clave InChI |
BUWCGBGVUYGPKW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)CCC(=O)[O-].[Na+] |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)CCC(=O)O.[Na] |
| 63450-99-7 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(dimethylamino)ethyl]-2-methylpropanamide](/img/structure/B3055151.png)








![[(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3055164.png)




